![molecular formula C17H16BrFN2O2S B7498458 4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide](/img/structure/B7498458.png)
4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth. It has also been shown to bind to amyloid-beta aggregates, leading to their detection and potential removal.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide has low toxicity and does not cause significant changes in biochemical or physiological parameters in animal models. However, further studies are needed to fully understand its effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide in lab experiments is its ability to selectively bind to amyloid-beta aggregates and cancer cells. This makes it a useful tool for the detection and potential treatment of these diseases. However, its moderate yield in synthesis and limited understanding of its mechanism of action are limitations that need to be addressed.
Direcciones Futuras
There are several future directions for the research and development of 4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide. These include further studies on its mechanism of action, optimization of the synthesis method to improve yield, and exploration of its potential applications in other fields such as neurodegenerative diseases and drug delivery systems.
In conclusion, 4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide is a promising compound with potential applications in various fields. Its unique chemical structure and ability to selectively bind to amyloid-beta aggregates and cancer cells make it an attractive tool for scientific research. However, further studies are needed to fully understand its mechanism of action and optimize its synthesis method.
Métodos De Síntesis
The synthesis of 4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide involves the reaction of 4-bromo-2-fluorobenzoyl chloride with N-methyl-N-(2-aminoethyl)-2-methylsulfanylbenzamide. The resulting compound is then treated with a base to obtain the final product. The yield of this synthesis method is reported to be moderate.
Aplicaciones Científicas De Investigación
The unique chemical structure of 4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide makes it an attractive compound for scientific research. It has been studied for its potential use as a fluorescent probe for the detection of amyloid-beta aggregates in Alzheimer's disease. Additionally, it has shown promise as a potential therapeutic agent for the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O2S/c1-21(17(23)12-8-7-11(18)9-13(12)19)10-16(22)20-14-5-3-4-6-15(14)24-2/h3-9H,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDCOUDCIUQWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1SC)C(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

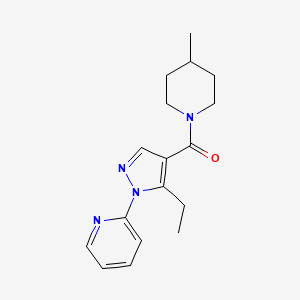
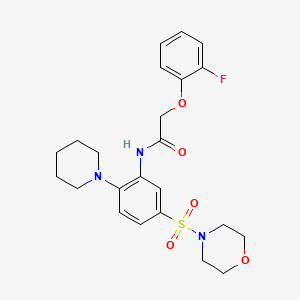
![6-Ethyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498389.png)
![N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide](/img/structure/B7498393.png)
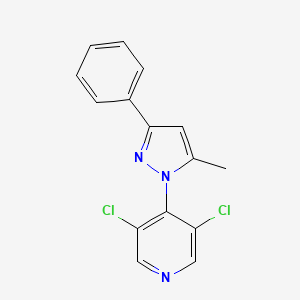
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(5-oxo-4-phenyltetrazol-1-yl)acetamide](/img/structure/B7498407.png)
![3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7498428.png)
![2-(4-methylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7498439.png)


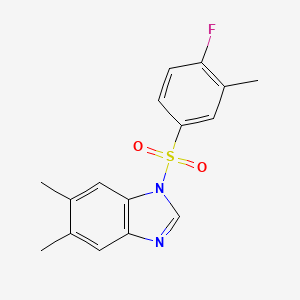

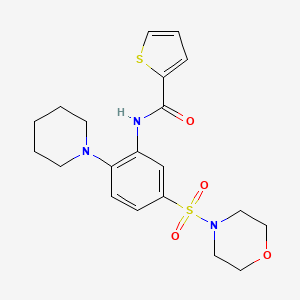
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B7498500.png)